N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-((difluoromethyl)sulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-((difluoromethyl)sulfonyl)benzamide is a complex molecule that appears to be designed for a specific pharmacological activity, given its structural features that suggest potential interactions with biological targets. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their biological activities.
Synthesis Analysis
The synthesis of related compounds involves the use of sulfonyl groups and heterocyclic components as seen in the papers provided. For instance, the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides has been described, with these compounds showing significant cardiac electrophysiological activity . Another study utilized a sulfonylbis compound as a key intermediate for the synthesis of various biologically active heterocycles . These methods could potentially be adapted for the synthesis of the compound , considering the presence of sulfonyl and pyrazole moieties in its structure.
Molecular Structure Analysis
The molecular structure of the compound likely includes a benzamide core, which is a common feature in many pharmacologically active molecules. The presence of a difluoromethylsulfonyl group suggests that the compound could have strong electron-withdrawing properties, which could affect its reactivity and binding affinity to biological targets. The pyrazole and pyrazinyl groups are heterocycles that can contribute to the compound's ability to interact with enzymes or receptors through hydrogen bonding or pi-pi interactions .
Chemical Reactions Analysis
The reactivity of the compound would be influenced by its functional groups. The sulfonyl group is known to be a good leaving group, which could facilitate nucleophilic substitution reactions. The heterocyclic components such as pyrazole and pyrazinyl could undergo various chemical reactions, including alkylation, acylation, and condensation, to form new derivatives with potentially different biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of the difluoromethylsulfonyl group could increase the compound's lipophilicity, potentially affecting its solubility and permeability across biological membranes. The heterocyclic rings could contribute to the compound's stability and its ability to form stable complexes with metal ions or biological macromolecules .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A study on the synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors, including celecoxib, demonstrates the compound's relevance in inhibiting COX-2, contributing to its potential therapeutic applications in treating conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Conductive Aromatic Polyamides for Sensing Applications
Another research domain includes the synthesis and characterization of conductive aromatic polyamides for methotrexate sensing, showcasing the compound's potential in the development of electrochemical sensors for detecting anticancer drugs (Abdel-Rahman et al., 2023).
Antimicrobial Agents
The design, synthesis, and antimicrobial activity of pyridines and pyridine-based sulfa-drugs as antimicrobial agents highlight the compound's utility in creating new treatments for microbial infections (El‐Sayed et al., 2017).
Anti-Influenza Virus Activity
Research on benzamide-based 5-aminopyrazoles and their fused heterocycles, showing significant antiavian influenza virus activity, indicates the compound's potential application in antiviral therapies (Hebishy et al., 2020).
Eigenschaften
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-2-(difluoromethylsulfonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N5O3S/c21-20(22)31(29,30)18-4-2-1-3-14(18)19(28)25-9-10-27-17(13-5-6-13)11-15(26-27)16-12-23-7-8-24-16/h1-4,7-8,11-13,20H,5-6,9-10H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIKMYTVZYGRDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.